Cas no 15312-14-8 (Aziridine,1,1',1''-phosphinylidynetris[2,2-dimethyl- (9CI))

Aziridine,1,1',1''-phosphinylidynetris[2,2-dimethyl- (9CI) structure
15312-14-8 structure
Product Name:Aziridine,1,1',1''-phosphinylidynetris[2,2-dimethyl- (9CI)
Numero CAS:15312-14-8
MF:C12H24N3OP
MW:257.312223434448
CID:139522
PubChem ID:27196
Update Time:2025-04-19

Aziridine,1,1',1''-phosphinylidynetris[2,2-dimethyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-bis(2,2-dimethylaziridin-1-yl)phosphoryl-2,2-dimethylaziridine
    • Tris(2,2-dimethyl-1-aziridinyl)phosphine oxide
    • AC1L1CP7
    • AI3-50423
    • NSC 118436
    • Phosphine oxide, tris(2,2-dimethyl-1-aziridinyl)-
    • SK6231
    • TEPA-132
    • Tris(2,2-dimethylaziridinyl)phosphine oxide
    • SK-6231
    • NSC118436
    • V5C7KX7SYX
    • TEPA 132
    • AKOS024406435
    • 15312-14-8
    • 1-(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHORYL)-2,2-DIMETHYLAZIRIDINE
    • Phosphine oxide,2-dimethyl-1-aziridinyl)-
    • WLN: T3NTJ B1 B1 APO&- AT3NTJ B1 B1&- AT3NTJ B1 B1
    • Aziridine, 1,1',1''-phosphinylidynetris(2,2-dimethyl-
    • UNII-V5C7KX7SYX
    • Aziridine,1',1''-phosphinylidynetris[2,2-dimethyl-
    • Aziridine, 1,1',l''-phosphinylidynetris(2,2-dimethyl-
    • NSC-118436
    • FDA 1680
    • SCHEMBL21906282
    • Aziridine,1,1',1''-phosphinylidynetris[2,2-dimethyl- (9CI)
    • Inchi: 1S/C12H24N3OP/c1-10(2)7-13(10)17(16,14-8-11(14,3)4)15-9-12(15,5)6/h7-9H2,1-6H3
    • Chiave InChI: MPSCILDWLMBJKC-UHFFFAOYSA-N
    • Sorrisi: P(N1CC1(C)C)(N1CC1(C)C)(N1CC1(C)C)=O

Proprietà calcolate

  • Massa esatta: 257.16592
  • Massa monoisotopica: 257.16569940g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 368
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 26.1Ų

Proprietà sperimentali

  • PSA: 26.1
  • LogP: 2.19080
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.